3-[(4-chlorobenzenesulfonyl)methyl]-4-nitro-N-[(1E)-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]amino}methylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(4-chlorobenzenesulfonyl)methyl]-4-nitro-N-[(1E)-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]amino}methylidene]benzamide is a useful research compound. Its molecular formula is C27H26ClN5O7S and its molecular weight is 600.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Complex chemical structures with functional groups similar to "3-[(4-chlorobenzenesulfonyl)methyl]-4-nitro-N-[(1E)-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]amino}methylidene]benzamide" have been synthesized for various purposes, including the development of pharmaceuticals and materials with specific properties. The synthesis often involves multi-step reactions including acylation, nitration, and the formation of amide bonds, indicating the compound's potential applicability in creating diverse chemical entities for pharmacological or material science research (Iwanami et al., 1964).
Potential Pharmacological Applications
Compounds with similar structures have been investigated for their pharmacological activities. For example, derivatives of benzamide and benzimidazole have shown potential as neuroleptics, nootropics, and antimicrobial agents. This indicates that "this compound" could have applications in developing new drugs targeting the central nervous system or infections (Valenta et al., 1990).
Antimicrobial Activity
The antimicrobial activity of novel benzimidazole derivatives highlights the potential of such compounds in addressing the need for new antimicrobials. Given the structural complexity and presence of functional groups in "this compound," it could be explored for antimicrobial properties, contributing to the fight against resistant bacterial and fungal strains (Abdellatif et al., 2013).
Anti-Influenza Virus Activity
Research on benzamide-based compounds has also shown remarkable activity against the avian influenza virus, suggesting a potential application of "this compound" in developing antiviral agents. The ability to inhibit viral replication in such studies indicates a promising avenue for research into treatments for influenza and other viral diseases (Hebishy et al., 2020).
properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonylmethyl]-4-nitro-N-[(E)-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]iminomethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN5O7S/c28-22-7-9-24(10-8-22)41(38,39)18-21-16-20(6-11-25(21)33(36)37)27(35)29-19-30-40-17-26(34)32-14-12-31(13-15-32)23-4-2-1-3-5-23/h1-11,16,19H,12-15,17-18H2,(H,29,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPXPSPUVLQIEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CON=CNC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])CS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CO/N=C/NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])CS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN5O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.